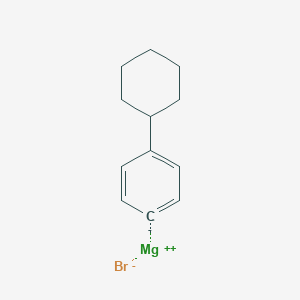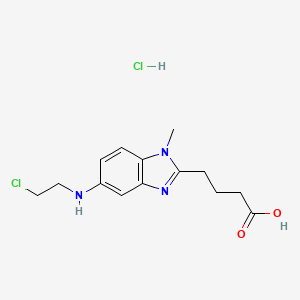
3-Bromo-7-chloro Hydroxychloroquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-chloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory drug. This compound is characterized by the presence of bromine and chlorine atoms attached to the hydroxychloroquine structure, which may impart unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro Hydroxychloroquine typically involves the halogenation of hydroxychloroquine. The process begins with the preparation of hydroxychloroquine, followed by the selective bromination and chlorination at specific positions on the quinoline ring. Common reagents used in these reactions include bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), under controlled conditions to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-chloro Hydroxychloroquine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-chloro Hydroxychloroquine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-chloro Hydroxychloroquine is similar to that of hydroxychloroquine. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity. These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules, contributing to its immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxychloroquine: The parent compound, used for its antimalarial and immunomodulatory properties.
Chloroquine: Another antimalarial drug with a similar structure but higher toxicity.
2-Hydroxychloroquine: A less toxic derivative of chloroquine.
Uniqueness
3-Bromo-7-chloro Hydroxychloroquine is unique due to the presence of bromine and chlorine atoms, which may enhance its chemical reactivity and biological activity compared to its parent compound, hydroxychloroquine .
Eigenschaften
Molekularformel |
C18H25BrClN3O |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
2-[4-[(3-bromo-7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25BrClN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(20)11-17(15)21-12-16(18)19/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
CLHXZISPNNJNLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1Br)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
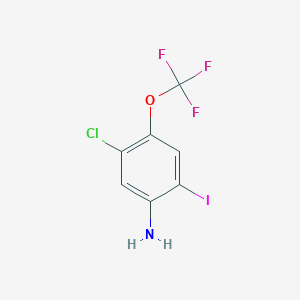
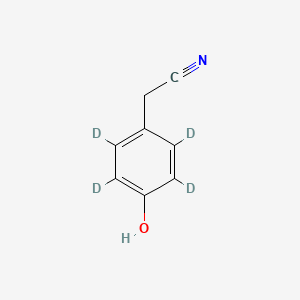
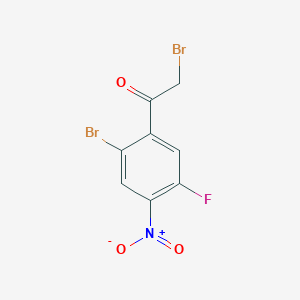
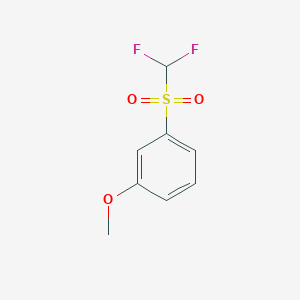
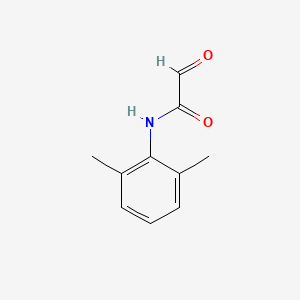
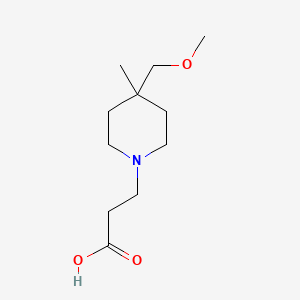

![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)

